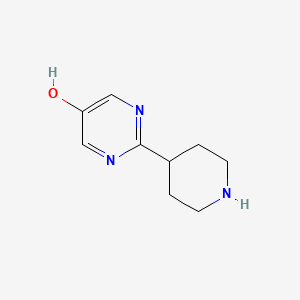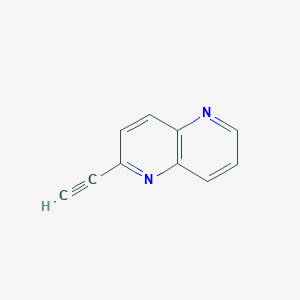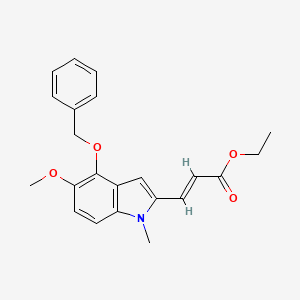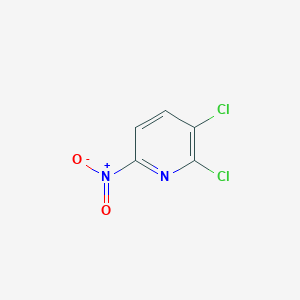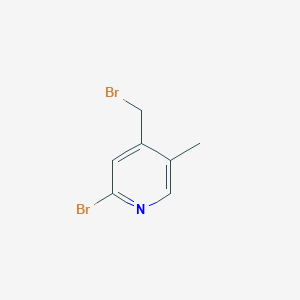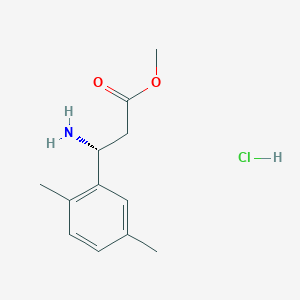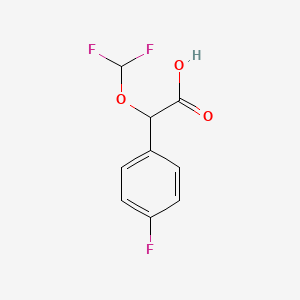
2-(Difluoromethoxy)-2-(4-fluorophenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethoxy)-2-(4-fluorophenyl)acetic acid is an organic compound that features both difluoromethoxy and fluorophenyl functional groups. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-2-(4-fluorophenyl)acetic acid typically involves the introduction of the difluoromethoxy group and the fluorophenyl group onto an acetic acid backbone. Common synthetic routes may include:
Halogenation: Introduction of fluorine atoms via halogenation reactions.
Methoxylation: Introduction of the methoxy group, followed by fluorination to achieve the difluoromethoxy group.
Coupling Reactions: Use of coupling reactions to attach the fluorophenyl group to the acetic acid backbone.
Industrial Production Methods
Industrial production methods would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This might include:
Catalytic Processes: Use of catalysts to improve reaction efficiency.
Continuous Flow Chemistry: Techniques to enhance production rates and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethoxy)-2-(4-fluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of functional groups.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its unique chemical properties.
Industry: Use in the synthesis of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which 2-(Difluoromethoxy)-2-(4-fluorophenyl)acetic acid exerts its effects would depend on its specific interactions with molecular targets. This might involve:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interaction with Receptors: Modulating receptor function.
Pathway Modulation: Affecting biochemical pathways involved in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methoxy)-2-(4-fluorophenyl)acetic acid: Lacks the difluoromethoxy group.
2-(Difluoromethoxy)-2-phenylacetic acid: Lacks the fluorine on the phenyl ring.
2-(Difluoromethoxy)-2-(4-chlorophenyl)acetic acid: Contains a chlorine atom instead of fluorine on the phenyl ring.
Uniqueness
2-(Difluoromethoxy)-2-(4-fluorophenyl)acetic acid is unique due to the presence of both difluoromethoxy and fluorophenyl groups, which can impart distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C9H7F3O3 |
|---|---|
Poids moléculaire |
220.14 g/mol |
Nom IUPAC |
2-(difluoromethoxy)-2-(4-fluorophenyl)acetic acid |
InChI |
InChI=1S/C9H7F3O3/c10-6-3-1-5(2-4-6)7(8(13)14)15-9(11)12/h1-4,7,9H,(H,13,14) |
Clé InChI |
GVAMHRTXVXJBBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C(=O)O)OC(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6-cyanoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15222840.png)
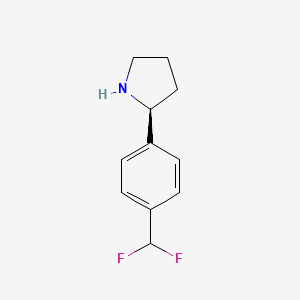
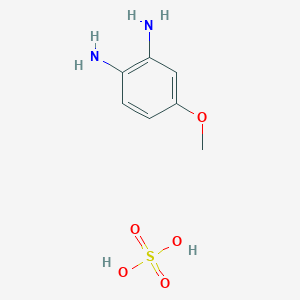
![2-(2,3-dihydro-1-benzofuran-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid](/img/structure/B15222859.png)
